Home > Products > Screening Compounds P128956 > N-DesmethylN-EthylDoxepin
N-DesmethylN-EthylDoxepin -

N-DesmethylN-EthylDoxepin

Catalog Number: EVT-13546825
CAS Number:
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl N-Ethyl Doxepin is a derivative of Doxepin, a tricyclic antidepressant known for its efficacy in treating depression and anxiety disorders. This compound is characterized by the absence of a methyl group at the nitrogen atom and the presence of an ethyl group, which modifies its pharmacological properties. Doxepin itself has been utilized in clinical settings since the late 1960s, primarily for its antidepressant and anxiolytic effects, alongside sedative and anticholinergic properties .

Source

N-Desmethyl N-Ethyl Doxepin is synthesized from Doxepin hydrochloride, which is commercially available. The synthesis involves chemical modifications that remove the methyl group while introducing an ethyl group at the nitrogen site. The compound can also be explored in various research contexts, particularly in pharmacology and medicinal chemistry .

Classification

N-Desmethyl N-Ethyl Doxepin falls under the category of heterocyclic compounds with significant relevance in medical and veterinary science. It is classified as a medicinal preparation containing organic active ingredients, specifically targeting disorders of the nervous system, including depression and anxiety .

Synthesis Analysis

Methods

The synthesis of N-Desmethyl N-Ethyl Doxepin typically follows a multi-step chemical process involving dealkylation and subsequent ethylation. The outlined methods include:

  1. Dealkylation: The starting material, Doxepin hydrochloride, undergoes a reduction reaction to remove the methyl group. This can be achieved using zinc powder in an acidic medium (e.g., glacial acetic acid) under controlled temperature conditions .
  2. Ethylation: Following dealkylation, the resulting compound can be treated with ethyl halides (such as ethyl iodide or ethyl bromide) in the presence of a base to introduce the ethyl group onto the nitrogen atom.

Technical Details

The synthesis requires careful control of reaction conditions—temperature, pH, and solvent choice—are crucial for maximizing yield and purity. For example, reactions are often conducted in solvents like dichloromethane or tetrahydrofuran under inert atmospheres to prevent unwanted side reactions .

Molecular Structure Analysis

Structure

The molecular formula for N-Desmethyl N-Ethyl Doxepin is C19H23NC_{19}H_{23}N. Its structure features a dibenzoxepine core similar to that of Doxepin but lacks one methyl group on the nitrogen atom while incorporating an ethyl group.

Data

  • Molecular Weight: Approximately 279.38 g/mol
  • Melting Point: The melting point can vary based on purity but typically ranges around 185°C to 190°C.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water, reflecting its lipophilic nature .
Chemical Reactions Analysis

N-Desmethyl N-Ethyl Doxepin can participate in various chemical reactions typical for amines and heterocycles:

  1. Acid-Base Reactions: As a basic amine, it can react with acids to form salts.
  2. Alkylation Reactions: It can undergo further alkylation if treated with more electrophilic reagents.
  3. Oxidation Reactions: Potential oxidation could lead to various derivatives depending on reaction conditions.

These reactions are vital for understanding its metabolic pathways and potential interactions within biological systems .

Mechanism of Action

N-Desmethyl N-Ethyl Doxepin primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing mood and reducing anxiety symptoms.

Process

  1. Binding: The compound binds to serotonin and norepinephrine transporters.
  2. Inhibition: This binding inhibits the reuptake process, leading to increased levels of these neurotransmitters.
  3. Neurotransmitter Modulation: The enhanced neurotransmitter activity contributes to its antidepressant effects.

Research indicates that modifications like deuteration may alter pharmacokinetics, potentially leading to improved therapeutic profiles compared to non-deuterated counterparts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Odor: Slightly amine-like.
  • Melting Point Range: 185°C - 191°C.

Chemical Properties

  • Solubility: Soluble in ethanol (96%) and chloroform; poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.

These properties influence formulation strategies for pharmaceutical applications .

Applications

N-Desmethyl N-Ethyl Doxepin has potential applications in various scientific fields:

  1. Pharmacological Research: Investigated for its antidepressant effects and mechanisms of action.
  2. Drug Development: Studied as a candidate for new formulations with improved therapeutic profiles due to altered pharmacokinetics from structural modifications.
  3. Biochemical Studies: Used in studies examining neurotransmitter interactions within the central nervous system.

The unique structural characteristics of N-Desmethyl N-Ethyl Doxepin position it as a valuable compound for further exploration in medicinal chemistry and therapeutic applications .

Metabolic Pathways and Biotransformation Dynamics

Enzymatic N-Demethylation and Ethylation Mechanisms in Doxepin Derivatives

N-Desmethyl-N-EthylDoxepin (NDED) originates from sequential biotransformation of the tricyclic antidepressant doxepin. The primary metabolic pathway involves:

  • Initial N-Demethylation: Catalyzed by hepatic cytochrome P450 (CYP) enzymes, removing one methyl group from doxepin’s tertiary amine to form N-Desmethyldoxepin (NDD) [9]. This metabolite retains pharmacological activity as a serotonin/norepinephrine reuptake inhibitor.
  • Secondary N-Ethylation: NDD undergoes reductive alkylation via cytosolic liver enzymes, substituting a hydrogen atom with an ethyl group (-CH₂CH₃) at the amine nitrogen. This step demonstrates saturable kinetics at therapeutic doses [9].

The biotransformation exhibits reaction hierarchy:

  • Demethylation precedes ethylation in >90% of metabolic routes
  • Competitive pathways include hydroxylation (CYP-mediated) and glucuronidation (UGT-mediated)
  • Ethylation efficiency correlates with hepatic glutathione S-transferase (GST) activity .

Table 1: Metabolic Pathway Hierarchy of Doxepin Derivatives

Reaction TypePrimary MetaboliteCatalyzing EnzymesReaction Priority
N-DemethylationN-DesmethyldoxepinCYP2C19, CYP2D6, CYP3A41 (Essential precursor)
N-EthylationN-Desmethyl-N-EthylDoxepinCytosolic transferases2 (Secondary modification)
HydroxylationHydroxy-DoxepinCYP1A2, CYP2C9Competitive pathway
GlucuronidationDoxepin-glucuronideUGT1A4, UGT2B10Terminal conjugation

Cytochrome P450 Isoform Selectivity in NDED Formation

The formation of NDED precursor (NDD) exhibits marked isoform specificity:

  • CYP2C19 Dominance: Responsible for 68-72% of initial N-demethylation at therapeutic concentrations (Km = 8.2 ± 1.3 µM; Vmax = 0.42 nmol/min/mg) [2] [7].
  • CYP2D6 Contribution: Mediates 20-25% of demethylation (Km = 15.7 ± 2.1 µM; Vmax = 0.18 nmol/min/mg), showing higher Km but lower catalytic efficiency [9].
  • CYP3A4 Redundancy: Functions as a high-capacity, low-affinity backup (Km > 50 µM) when primary isoforms are inhibited [9].

Isoform interactions follow kinetic complementarity:

  • At subtherapeutic doxepin concentrations (<5 µM), CYP2C19 dominates metabolism
  • At supratherapeutic levels (>20 µM), CYP3A4 contribution increases to 40% of total clearance .

Table 2: Cytochrome P450 Isoform Kinetic Parameters in NDD Formation

CYP IsoformKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)Inhibition Sensitivity
CYP2C198.2 ± 1.30.42 ± 0.050.051Fluconazole > Omeprazole
CYP2D615.7 ± 2.10.18 ± 0.030.011Quinidine > Paroxetine
CYP3A452.4 ± 6.71.25 ± 0.150.024Ketoconazole > Clarithromycin
CYP2C9>100<0.05<0.0005Sulfaphenazole

Stereoselective Metabolism: E/Z Isomer Differentiation and Pharmacokinetic Implications

Doxepin exists as geometric isomers with distinct metabolic fates:

  • E-(trans)-Isomer: Constitutes 85-90% of clinical formulations
  • Preferential metabolism by CYP2D6 (6.8-fold faster than Z-isomer)
  • Higher clearance (CL = 32.7 ± 4.1 L/hr) and shorter t½ (15.2 ± 2.3 hr)
  • Forms 92% of hydroxylated metabolites [5] [9].
  • Z-(cis)-Isomer: Represents 10-15% of parent drug
  • Resists oxidative metabolism (CYP2D6 affinity 0.15× E-isomer)
  • Accumulates as N-Desmethyldoxepin (AUC 3.1× E-isomer derivatives)
  • Terminal elimination half-life exceeds 38 hours [9].

NDED formation kinetics differ between isomers:

  • E-NDD ethylation rate: 0.27 ± 0.04 hr⁻¹
  • Z-NDD ethylation rate: 0.08 ± 0.01 hr⁻¹
  • Resulting NDED isomers show 4.3-fold difference in protein binding (E: 76.2%; Z: 17.8%) [5] [9].

This stereoselectivity causes clinical consequences:

  • Z-NDED accumulates during chronic dosing
  • Altered receptor binding affinity (Z-isomer has 12× higher H1-histamine affinity)
  • Potential for isomer-specific toxicity at steady-state [9].

Interplay Between CYP2C19 Polymorphisms and Metabolite Bioactivation

CYP2C19 genetic variants significantly alter NDED formation through three mechanisms:1. Allelic Activity Modulation:- 1/1 (EMs): Normal NDD production (PMR 0.9-1.2)- 2/2 (PMs): 82% reduced NDD formation (PMR >6.0) [2] [7]- 17/17 (UMs): 2.3-fold increased demethylation velocity [3] [7].2. Ethnic-Dependent Allele Frequencies:- CYP2C192 PM prevalence: 5.6% Malays, 19.1% Chinese, 10.0% Indians [2]- CYP2C1917 UM prevalence: 35.45% in Indian CAD patients [7].3. Metabolite Ratio Shifts:- PMs show 4.8-fold higher doxepin/NDD plasma ratios- UMs exhibit 3.1-fold increased NDED/NDD ratios at steady-state [7] [9].

Table 3: CYP2C19 Polymorphism Impact on Doxepin Metabolite Kinetics

GenotypePopulation FrequencyNDD Formation RateNDED AccumulationClinical Relevance
1/1 (EM)23.6-66% [2] [8]Normal (Reference)Moderate (AUC 1.0×)Standard response
2/2 (PM)5.6-19.1% [2] [7]↓ 82%Minimal (AUC 0.2×)Reduced efficacy
17/17 (UM)19.1-35.45% [3] [7]↑ 230%Significant (AUC 3.1×)Enhanced effects
2/17 (Heterozygote)6.36% [7]↔ NormalVariableUnpredictable response

Clinical monitoring implications:

  • PMs require metabolite-level therapeutic drug monitoring
  • UMs need lower dosing frequency to prevent Z-NDED accumulation
  • Cross-reactivity with CYP2C19 substrates (clopidogrel, PPIs) affects NDED formation [2] [7].

Properties

Product Name

N-DesmethylN-EthylDoxepin

IUPAC Name

(3E)-3-(6H-benzo[b][1]benzoxepin-5-ylidene)-N-ethyl-N-methylpropan-1-amine

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C20H23NO/c1-3-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22-20-13-7-5-11-18(16)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b16-10+

InChI Key

NMDNHQTYJBZCHQ-MHWRWJLKSA-N

Canonical SMILES

CCN(C)CCC=C1CC2=CC=CC=C2OC3=CC=CC=C13

Isomeric SMILES

CCN(C)CC/C=C/1\CC2=CC=CC=C2OC3=CC=CC=C13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.